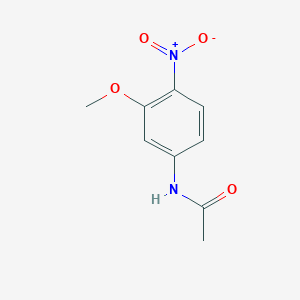

N-(3-Methoxy-4-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIFYZDOQOPGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547950 | |

| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-19-7 | |

| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide

This technical guide provides a comprehensive overview of the synthesis pathway for N-(3-Methoxy-4-nitrophenyl)acetamide, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthesis route involves the acetylation of 3-methoxy-4-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support laboratory synthesis.

Reaction Scheme

The synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide is typically achieved through the acetylation of 3-methoxy-4-nitroaniline using acetic anhydride in the presence of a suitable solvent, such as glacial acetic acid. The reaction proceeds as a nucleophilic acyl substitution, where the amino group of the 3-methoxy-4-nitroaniline attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide, based on a typical laboratory-scale reaction.

| Parameter | Value | Reference |

| Starting Material | 3-Methoxy-4-nitroaniline | N/A |

| Reagent | Acetic Anhydride | N/A |

| Solvent | Glacial Acetic Acid | [1][2] |

| Molar Ratio (Aniline:Anhydride) | 1 : 1.2 (20% molar excess of anhydride) | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Purification Method | Recrystallization from deionized water | [1][2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide. A similar procedure is reported for the synthesis of the isomeric N-(4-Methoxy-3-nitrophenyl)acetamide[1][2].

Materials:

-

3-Methoxy-4-nitroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20 mmol of 3-methoxy-4-nitroaniline.

-

Add 30 mL of glacial acetic acid to the flask and stir the mixture to dissolve the aniline.

-

To this solution, add a 20% molar excess of acetic anhydride (24 mmol).

-

Heat the reaction mixture to reflux and maintain this temperature for 2 hours with continuous stirring.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

The cooled mixture is then dried under a vacuum to remove the solvent and excess acetic anhydride.

-

The resulting residue is purified by recrystallization. This is achieved by dissolving the crude product in a minimum amount of hot deionized water, followed by slow cooling to induce crystallization.

-

The purified crystals are collected by vacuum filtration using a Buchner funnel, washed with a small amount of cold deionized water, and then dried in a desiccator.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway of N-(3-Methoxy-4-nitrophenyl)acetamide from 3-methoxy-4-nitroaniline.

References

N-(3-Methoxy-4-nitrophenyl)acetamide CAS number and molecular structure

An In-depth Technical Guide on N-(3-Methoxy-4-nitrophenyl)acetamide and Its Isomers

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide and its closely related, more extensively studied isomer, N-(4-Methoxy-3-nitrophenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

N-(3-Methoxy-4-nitrophenyl)acetamide and its isomers are aromatic compounds belonging to the class of acetamides. These compounds are of interest in medicinal chemistry and materials science due to their structural motifs, which are present in various biologically active molecules. This guide will focus on the user-specified compound and provide comparative data on a key isomer to offer a broader understanding of this chemical class.

Compound Identification and Physicochemical Properties

There can be ambiguity in the nomenclature of substituted phenylacetamides. The position of the substituents on the phenyl ring is crucial for the compound's identity and properties. This guide addresses N-(3-Methoxy-4-nitrophenyl)acetamide and the more commonly documented isomer, N-(4-Methoxy-3-nitrophenyl)acetamide.

| Property | N-(3-Methoxy-4-nitrophenyl)acetamide | N-(4-Methoxy-3-nitrophenyl)acetamide |

| CAS Number | Not explicitly found; precursor has CAS | 50651-39-3[1] |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄[1] |

| Molecular Weight | 210.19 g/mol | 210.1867 g/mol [1] |

| IUPAC Name | N-(3-Methoxy-4-nitrophenyl)acetamide | N-(4-Methoxy-3-nitrophenyl)acetamide |

| Synonyms | 3'-Methoxy-4'-nitroacetanilide | 4'-Methoxy-3'-nitroacetanilide |

Molecular Structure

The molecular structure of these isomers is characterized by a central phenyl ring substituted with an acetamide group, a methoxy group, and a nitro group. The relative positions of the methoxy and nitro groups define the specific isomer.

Caption: Molecular Structure of N-(3-Methoxy-4-nitrophenyl)acetamide.

Caption: Molecular Structure of N-(4-Methoxy-3-nitrophenyl)acetamide.

In the case of N-(4-Methoxy-3-nitrophenyl)acetamide, crystallographic studies have shown that the methoxy and acetamide groups are nearly coplanar with the phenyl ring.[2][3] The nitro group, however, is twisted out of this plane by approximately 30 degrees and can be disordered over two orientations.[2][3][4]

Experimental Protocols: Synthesis

Detailed synthesis protocols are available in the literature for isomers of N-(3-Methoxy-4-nitrophenyl)acetamide. The general method involves the acetylation of the corresponding substituted nitroaniline.

Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide

A documented method for the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide involves the acetylation of 4-methoxy-3-nitroaniline.[2]

Materials:

-

4-methoxy-3-nitroaniline (20 mmol, 3.36 g)

-

Glacial acetic acid (30 ml)

-

Acetic anhydride (24 mmol, 2.46 g, 20% molar excess)

Procedure:

-

A solution of 4-methoxy-3-nitroaniline in glacial acetic acid is prepared in a suitable reaction vessel.

-

Acetic anhydride is added to the solution.

-

The reaction mixture is refluxed for 2 hours with continuous stirring.

-

After the reaction is complete, the mixture is dried under vacuum.

-

The resulting residue is purified by recrystallization twice from deionized water to yield single crystals of N-(4-Methoxy-3-nitrophenyl)acetamide.[2]

Caption: Workflow for the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide.

Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

A similar acetylation procedure is used for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.[5][6][7]

Materials:

-

4-methoxy-2-nitroaniline (20 mmol, 3.36 g)

-

Glacial acetic acid (30 ml)

-

Acetic anhydride (24 mmol, 2.46 g)

Procedure:

-

4-methoxy-2-nitroaniline is dissolved in glacial acetic acid.

-

Acetic anhydride is added to the solution.

-

The reaction mixture is stirred continuously for 18 hours at room temperature.

-

Following the reaction, the mixture is dried under vacuum.

-

The N-(4-methoxy-2-nitrophenyl)acetamide in the residue is purified by recrystallization twice from an aqueous solution.[5][6][7]

Biological Activity and Signaling Pathways

There is limited specific information in the public domain regarding the biological activity and involvement in signaling pathways for N-(3-Methoxy-4-nitrophenyl)acetamide. However, the broader class of 4-alkoxyacetanilides, to which these compounds are related, has a history of use as analgesics and antipyretics.[2][6] The biological effects of these precursor drugs are often attributed to their metabolites. For instance, 4-alkoxyacetanilides can undergo oxidative O-dealkylation in vivo to form N-(4-hydroxyphenyl)acetamide (acetaminophen), a clinically significant analgesic.[2]

It has been suggested that nitrated metabolites of such compounds may arise in vivo during conditions of oxidative stress, potentially modulating their pharmacological or toxicological profiles.[8] While no specific signaling pathways have been elucidated for N-(3-Methoxy-4-nitrophenyl)acetamide, research on related acetamide derivatives has explored their potential as antitubercular agents.[9]

Conclusion

This technical guide has summarized the available information on N-(3-Methoxy-4-nitrophenyl)acetamide and its isomer, N-(4-Methoxy-3-nitrophenyl)acetamide. While data on the user-specified compound is scarce, the detailed information provided for its well-documented isomer offers valuable insights into the synthesis, structure, and potential context of this class of compounds. Further research is required to fully characterize the physicochemical properties and biological activities of N-(3-Methoxy-4-nitrophenyl)acetamide.

References

- 1. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]

- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) of N-(3-Methoxy-4-nitrophenyl)acetamide

Spectroscopic Data Summary for N-(4-Methoxy-3-nitrophenyl)acetamide

The following tables summarize the expected and reported spectroscopic data for N-(4-Methoxy-3-nitrophenyl)acetamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.8-8.2 | m | 3H | Ar-H |

| Methoxy-H | ~3.9 | s | 3H | OCH₃ |

| Acetyl-H | ~2.2 | s | 3H | COCH₃ |

| Amide-H | ~9.5-10.5 | br s | 1H | NH |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| Carbonyl | ~168-170 | C=O | ||

| Aromatic-C | ~110-155 | Ar-C | ||

| Methoxy-C | ~56 | OCH₃ | ||

| Acetyl-C | ~24 | COCH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Specific peak assignments for the aromatic region would require detailed 2D NMR analysis.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1660-1700 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| N-O Stretch (Nitro) | 1500-1560 and 1300-1370 | Strong |

| C-O Stretch (Ether) | 1000-1300 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z (amu) | Notes |

| [M]⁺ | 210.19 | Molecular Ion |

| [M-CH₂CO]⁺ | 168.16 | Loss of ketene |

| [M-NO₂]⁺ | 164.19 | Loss of nitro group |

Experimental Protocols

Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide

A common method for the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide is through the acetylation of 4-methoxy-3-nitroaniline.[1]

Materials:

-

4-methoxy-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

A solution of 4-methoxy-3-nitroaniline (e.g., 20 mmol, 3.36 g) in glacial acetic acid (30 ml) is prepared in a round-bottom flask.[1]

-

A 20% molar excess of acetic anhydride (e.g., 24 mmol, 2.46 g) is added to the solution.[1]

-

The reaction mixture is refluxed for approximately 2 hours with continuous stirring.[1]

-

After the reaction is complete, the mixture is dried under vacuum to remove the solvent.[1]

-

The resulting residue is purified by recrystallization, for instance, twice from deionized water, to yield the final product.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.

Mass Spectrometry (MS): Mass spectra can be acquired using various techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Visualized Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic identification of a compound like N-(4-Methoxy-3-nitrophenyl)acetamide.

References

Technical Guide: Solubility Profile of N-(3-Methoxy-4-nitrophenyl)acetamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-(3-Methoxy-4-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its purification, reaction optimization, and formulation development. This document outlines standard experimental protocols and data presentation formats to aid researchers in their laboratory work.

Introduction

Data Presentation: Quantitative Solubility

The following table is designed for the systematic recording of experimentally determined solubility data for N-(3-Methoxy-4-nitrophenyl)acetamide in various common organic solvents at standard temperature and pressure (STP). Researchers can adapt this table to include data at different temperatures as required.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Polar Protic Solvents | ||||||

| Methanol | 32.04 | 0.792 | 5.1 | |||

| Ethanol | 46.07 | 0.789 | 4.3 | |||

| Isopropanol | 60.10 | 0.786 | 3.9 | |||

| Water | 18.02 | 0.998 | 10.2 | |||

| Polar Aprotic Solvents | ||||||

| Acetone | 58.08 | 0.791 | 5.1 | |||

| Acetonitrile | 41.05 | 0.786 | 5.8 | |||

| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | |||

| Nonpolar Solvents | ||||||

| Hexane | 86.18 | 0.655 | 0.1 | |||

| Toluene | 92.14 | 0.867 | 2.4 | |||

| Chloroform | 119.38 | 1.489 | 4.1 | |||

| Diethyl Ether | 74.12 | 0.713 | 2.8 |

Experimental Protocols

Accurate determination of solubility is crucial. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely used technique for determining thermodynamic solubility. It involves creating a saturated solution and then determining the concentration of the solute.

Materials:

-

N-(3-Methoxy-4-nitrophenyl)acetamide

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Add an excess amount of N-(3-Methoxy-4-nitrophenyl)acetamide to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed to permit undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a chemically resistant syringe filter is recommended.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat).

-

Once the solvent is fully evaporated, dry the residue in an oven at a suitable temperature below the compound's melting point until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of N-(3-Methoxy-4-nitrophenyl)acetamide dissolved in the known volume of the solvent.

-

Calculate the solubility in g/100 mL or mol/L.

UV-Spectrophotometric Method

This method is suitable for compounds with a chromophore, such as N-(3-Methoxy-4-nitrophenyl)acetamide, and is often used for determining kinetic solubility.

Materials:

-

N-(3-Methoxy-4-nitrophenyl)acetamide

-

Selected organic solvents (UV-grade)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of N-(3-Methoxy-4-nitrophenyl)acetamide of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for N-(3-Methoxy-4-nitrophenyl)acetamide.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

-

Measurement and Calculation:

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve's regression equation to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Conclusion

This technical guide provides a structured approach for researchers to determine and report the solubility of N-(3-Methoxy-4-nitrophenyl)acetamide in common organic solvents. By following the detailed experimental protocols for the gravimetric and UV-spectrophotometric methods, scientists can generate reliable and reproducible solubility data. The provided data presentation table and workflow visualization are intended to standardize the process, facilitating easier comparison of results across different studies and laboratories. This foundational data is essential for the effective use of this compound in drug development and other scientific research.

References

N-(3-Methoxy-4-nitrophenyl)acetamide: A Key Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxy-4-nitrophenyl)acetamide is a substituted aromatic nitro compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive nitro group and an acetamido moiety on a methoxy-substituted benzene ring, provides a valuable scaffold for further chemical transformations. This technical guide details the synthesis, properties, and significant applications of N-(3-Methoxy-4-nitrophenyl)acetamide, providing researchers with the essential information for its effective utilization in the laboratory.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-(3-Methoxy-4-nitrophenyl)acetamide is fundamental for its application in synthesis. The key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 50651-39-3 |

| Appearance | Crystalline solid |

| Melting Point | 144-145 °C[1] |

| Boiling Point | 424.1 °C at 760 mmHg[1] |

| Density | 1.327 g/cm³[1] |

| Flash Point | 210.3 °C[1] |

| Refractive Index | 1.594[1] |

Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide

Experimental Protocol: Acetylation of 3-methoxy-4-nitroaniline (Proposed)

This protocol is based on the established synthesis of the closely related isomer, N-(4-Methoxy-3-nitrophenyl)acetamide[2].

Materials:

-

3-methoxy-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-methoxy-4-nitroaniline (e.g., 20 mmol, 3.36 g) in glacial acetic acid (e.g., 30 mL).

-

To the stirred solution, add a molar excess of acetic anhydride (e.g., 24 mmol, 2.46 g).

-

Heat the reaction mixture to reflux and maintain for a period of 2 hours, with continuous stirring[2].

-

After the reaction is complete, cool the mixture to room temperature.

-

The mixture can then be dried under vacuum to remove the solvent and excess acetic anhydride[2].

-

The resulting crude product is then purified by recrystallization. This is typically achieved by dissolving the residue in a minimal amount of hot deionized water and allowing it to cool slowly to form crystals[2].

-

Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Diagram of the Synthetic Pathway:

Caption: Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide via acetylation.

Role as a Chemical Intermediate

N-(3-Methoxy-4-nitrophenyl)acetamide is a valuable intermediate primarily due to the synthetic handles provided by its functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions, including diazotization, acylation, and alkylation. The acetamido group can be hydrolyzed to reveal the parent amine, offering a protecting group strategy.

Reduction of the Nitro Group

A key transformation of N-(3-Methoxy-4-nitrophenyl)acetamide is the reduction of the nitro group to an amine, yielding N-(4-amino-3-methoxyphenyl)acetamide. This resulting diamine is a crucial building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules.

Diagram of the Reduction Pathway:

Caption: Reduction of the nitro group to form the corresponding amine.

The resulting N-(4-amino-3-methoxyphenyl)acetamide can then be used in the synthesis of various pharmaceutical agents. For instance, similar amino-acetanilide structures are precursors to compounds with analgesic properties[2].

Applications in Drug Discovery and Development

While specific examples of drugs synthesized directly from N-(3-Methoxy-4-nitrophenyl)acetamide are not detailed in the provided search results, the broader class of nitrated 4-alkoxyacetanilides, to which this compound belongs, is of significant interest in medicinal chemistry. These compounds are often studied as potential metabolites or analogues of well-known drugs like phenacetin and paracetamol (acetaminophen)[2].

The study of such nitrated derivatives is important for understanding the metabolism and potential toxicity of parent drugs. For example, the in vivo O-dealkylation of 4-alkoxyacetanilides is a major metabolic pathway, and the presence of a nitro group can influence this process and potentially lead to the formation of reactive metabolites[2]. Therefore, N-(3-Methoxy-4-nitrophenyl)acetamide can serve as a reference standard or a tool compound in toxicological and metabolic studies of related pharmaceutical compounds.

Conclusion

N-(3-Methoxy-4-nitrophenyl)acetamide is a synthetically useful chemical intermediate with potential applications in the development of new pharmaceutical agents and as a tool for studying drug metabolism. Its synthesis, primarily through the acetylation of 3-methoxy-4-nitroaniline, is straightforward and analogous to that of its isomers. The reactivity of its nitro and acetamido groups allows for a variety of subsequent chemical modifications, making it a valuable building block for organic synthesis. For researchers in drug discovery and development, a thorough understanding of the chemistry of this and related compounds is essential for the design of new, effective, and safe therapeutic agents.

References

An In-depth Technical Guide to N-(3-Methoxy-4-nitrophenyl)acetamide: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Methoxy-4-nitrophenyl)acetamide, a nitro-substituted aromatic amide. While direct extensive research on this specific isomer is limited, this document compiles available information and draws logical parallels from closely related isomers to present a thorough understanding of its discovery, synthesis, and physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, tabulated data for comparative analysis, and visualizations of synthetic pathways.

Introduction and Historical Context

The history of N-(3-Methoxy-4-nitrophenyl)acetamide is intrinsically linked to the broader class of nitroacetanilides, which have been significant compounds in the development of synthetic chemistry, particularly in the dye and pharmaceutical industries. Acetanilide itself, discovered in the late 19th century, was one of the earliest synthetic antipyretic and analgesic drugs. The introduction of a nitro group to the acetanilide structure provides a versatile chemical handle for further functionalization, making nitroacetanilides important intermediates in organic synthesis.

Physicochemical Properties

Quantitative data for N-(3-Methoxy-4-nitrophenyl)acetamide is not extensively reported. However, data for its isomers, N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, are available and provide a valuable reference for predicting the properties of the target compound.

| Property | N-(3-Methoxy-4-nitrophenyl)acetamide (Predicted/Inferred) | N-(4-Methoxy-2-nitrophenyl)acetamide[1] | N-(4-methoxy-3-nitrophenyl)acetamide[2] |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol | 210.19 g/mol | 210.187 g/mol |

| CAS Number | Not assigned | 119-81-3 | 50651-39-3 |

| Appearance | Likely a crystalline solid | Yellow crystalline solid | Crystalline solid |

| Melting Point | Not reported | 117-118 °C | Not reported |

| Boiling Point | Not reported | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like acetic acid and ethanol | Soluble in ethanol | Soluble in glacial acetic acid |

Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide

The primary route for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide is through the acetylation of its corresponding aniline precursor, 3-methoxy-4-nitroaniline. This method is well-established for the synthesis of other acetanilide derivatives.

Synthesis Workflow

Caption: General workflow for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide.

Experimental Protocol: Acetylation of 3-methoxy-4-nitroaniline

This protocol is based on established procedures for the acetylation of analogous methoxy-nitroanilines.[1][3]

Materials:

-

3-methoxy-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1-1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining acetic acid.

-

Purify the crude N-(3-Methoxy-4-nitrophenyl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to obtain the final product.

Characterization

The synthesized N-(3-Methoxy-4-nitrophenyl)acetamide should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the carbonyl and methyl carbons of the acetyl group. |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, C-N stretch, and the symmetric and asymmetric stretches of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (210.19 m/z). |

| Melting Point | A sharp melting point range for the purified crystalline solid. |

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of N-(3-Methoxy-4-nitrophenyl)acetamide, its structural analogs have been investigated for various pharmacological properties. For instance, some acetamide derivatives have shown potential as antioxidant and anti-inflammatory agents.[4] Furthermore, related nitro-substituted phenylacetamides have been explored as potential antitubercular agents.[5]

The presence of the nitro and methoxy groups on the acetanilide scaffold makes N-(3-Methoxy-4-nitrophenyl)acetamide a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the compound a useful starting material in medicinal chemistry programs aimed at the discovery of new therapeutic agents.

Potential Metabolic Pathway

The following diagram illustrates a potential metabolic pathway for N-(3-Methoxy-4-nitrophenyl)acetamide, drawing parallels from the metabolism of other nitroaromatic and acetanilide compounds.

Caption: A putative metabolic pathway for N-(3-Methoxy-4-nitrophenyl)acetamide.

Conclusion

N-(3-Methoxy-4-nitrophenyl)acetamide is a substituted nitroacetanilide with potential as a synthetic intermediate in various chemical and pharmaceutical applications. While direct historical and extensive characterization data for this specific isomer are not abundant, its synthesis can be reliably achieved through the acetylation of 3-methoxy-4-nitroaniline, a method well-established for related compounds. The physicochemical properties of its isomers provide a useful benchmark for this compound. Further research into the biological activities of N-(3-Methoxy-4-nitrophenyl)acetamide and its derivatives could unveil novel therapeutic applications, making it a compound of interest for further investigation by the scientific community. This guide serves as a foundational resource to facilitate such future explorations.

References

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

Thermochemical Profile of N-(3-Methoxy-4-nitrophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of N-(3-Methoxy-4-nitrophenyl)acetamide. A thorough search of available scientific literature and databases reveals a significant lack of experimentally determined or computationally predicted thermochemical data for this specific isomer. This document transparently reports this data gap and, to provide valuable context for researchers, presents available data for the closely related isomer, N-(4-methoxy-3-nitrophenyl)acetamide. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key thermochemical parameters such as the enthalpy of combustion and sublimation, which are applicable to this class of compounds. This guide also includes a representative synthesis scheme and a general experimental workflow for thermochemical analysis, visualized using Graphviz diagrams, to support future research endeavors in this area.

Thermochemical Data

A comprehensive literature and database search did not yield any specific experimental or computational thermochemical data for N-(3-Methoxy-4-nitrophenyl)acetamide. The National Institute of Standards and Technology (NIST) database, a primary resource for thermochemical data, does not contain entries for this particular compound[1].

To provide some context for researchers working with related molecules, Table 1 summarizes the available physical properties for the isomeric compound, N-(4-methoxy-3-nitrophenyl)acetamide . It is crucial to note that these values are not interchangeable and are provided for comparative purposes only.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| CAS Number | 50651-39-3 | [1] |

Table 1: Physical Properties of N-(4-methoxy-3-nitrophenyl)acetamide.

Experimental Protocols

While specific thermochemical data for N-(3-Methoxy-4-nitrophenyl)acetamide is unavailable, the following sections describe standard experimental procedures used to determine such properties for related substituted acetanilides. These protocols are based on established calorimetric techniques.

Determination of the Enthalpy of Combustion by Static Bomb Calorimetry

The standard molar enthalpy of formation in the crystalline phase, ΔfHm°(cr), can be derived from the standard molar enthalpy of combustion, ΔcHm°. The latter is determined using static bomb calorimetry.

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured.

Apparatus:

-

Isoperibol static bomb calorimeter

-

Calorimetric bomb (typically stainless steel)

-

Platinum crucible

-

Pellet press

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Oxygen supply (high purity)

-

Ignition system

Procedure:

-

Sample Preparation: A pellet of the crystalline N-(3-Methoxy-4-nitrophenyl)acetamide of known mass is prepared using a pellet press.

-

Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.

-

Bomb Preparation: The pellet is placed in the platinum crucible, and a cotton fuse of known mass and energy of combustion is positioned to ensure ignition. A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Combustion: The bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded over a period to establish a baseline. The sample is then ignited. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

-

Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen is determined by titration. The completeness of the combustion is verified by inspecting the crucible for any unburned carbon.

-

Data Calculation: The specific energy of combustion of the compound, Δcu°, is calculated using the following equation:

Δcu° = (εcalor * ΔT - ΔUign) / m

where:

-

ΔT is the corrected temperature change.

-

ΔUign is the correction for the energy of combustion of the fuse.

-

m is the mass of the sample.

Corrections are applied for the formation of nitric acid (Washburn corrections) to adjust the results to standard conditions. The standard molar enthalpy of combustion, ΔcHm°, is then calculated from Δcu°. Finally, the standard molar enthalpy of formation is calculated using Hess's law.

-

Determination of the Enthalpy of Sublimation by Differential Scanning Calorimetry (DSC)

The enthalpy of sublimation, ΔsubHm°, can be determined by measuring the enthalpy of fusion and the enthalpy of vaporization. For compounds that may decompose at their boiling point, techniques to measure sublimation directly or to derive it from vaporization and fusion data at lower temperatures are employed.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of the temperature and enthalpy of phase transitions.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in an aluminum DSC pan, which is then hermetically sealed.

-

Fusion Enthalpy Measurement: The sample is heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere. The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. The temperature at the peak maximum is the melting temperature (Tfus), and the area under the peak is proportional to the enthalpy of fusion (ΔfusHm).

-

Vaporization Enthalpy Measurement: While direct vaporization can be challenging due to potential decomposition, specialized DSC techniques or thermogravimetric analysis (TGA) coupled with DSC can be used to determine the enthalpy of vaporization (ΔvapHm).

-

Calculation of Sublimation Enthalpy: The enthalpy of sublimation at the melting temperature can be calculated as the sum of the enthalpy of fusion and the enthalpy of vaporization. To determine the sublimation enthalpy at the standard temperature of 298.15 K, heat capacity data for the solid, liquid, and gas phases are required to adjust the values from the experimental temperatures.

Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide

While no synthesis protocol for N-(3-Methoxy-4-nitrophenyl)acetamide was found, a representative procedure for the synthesis of the related isomer, N-(4-methoxy-3-nitrophenyl)acetamide, is provided below. This reaction involves the acetylation of 4-methoxy-3-nitroaniline.[2]

Reactants:

-

4-methoxy-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

4-methoxy-3-nitroaniline (e.g., 20 mmol) is dissolved in glacial acetic acid (e.g., 30 ml).

-

A molar excess of acetic anhydride (e.g., 24 mmol) is added to the solution.

-

The reaction mixture is refluxed for approximately 2 hours with continuous stirring.

-

After the reaction is complete, the solvent is removed under vacuum.

-

The resulting residue, N-(4-methoxy-3-nitrophenyl)acetamide, is purified by recrystallization, for example, from deionized water.

Visualizations

The following diagrams, generated using the DOT language, illustrate a representative synthesis pathway and a general experimental workflow for thermochemical analysis.

References

N-(3-Methoxy-4-nitrophenyl)acetamide crystal structure and crystallography data

Disclaimer: This guide addresses the structural and synthetic aspects of nitromethoxy-substituted N-phenylacetamides. Extensive searches did not yield specific crystallographic data for N-(3-Methoxy-4-nitrophenyl)acetamide. Therefore, this document presents a detailed analysis of two closely related isomers, N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide , to provide valuable comparative data and relevant experimental protocols for researchers in drug development and chemical sciences.

Introduction

N-aryl acetamides are a class of compounds with significant interest in medicinal chemistry, stemming from the historical use of molecules like phenacetin as analgesics. The introduction of nitro and methoxy substituents to the phenyl ring can modulate the compound's physicochemical properties, biological activity, and metabolic pathways. Understanding the precise three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the available crystallographic data and synthesis protocols for two key isomers.

Synthesis and Crystallization

The synthesis of these acetamides is typically achieved through the acetylation of the corresponding substituted aniline. The general workflow involves the reaction of a methoxy-nitroaniline with acetic anhydride.

Experimental Protocol: Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide

A representative protocol for the synthesis involves the acetylation of 4-methoxy-3-nitroaniline.

-

Reaction Setup: 20 mmol (3.36 g) of 4-methoxy-3-nitroaniline is dissolved in 30 ml of glacial acetic acid in a suitable flask.

-

Acetylation: A 20% molar excess of acetic anhydride (24 mmol; 2.46 g) is added to the solution.

-

Reaction Conditions: The mixture is refluxed for 2 hours with continuous stirring.

-

Isolation: The solvent is removed under vacuum.

-

Purification: The resulting residue is purified by recrystallization twice from deionized water to yield the final product.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.

A similar protocol is used for N-(4-Methoxy-2-nitrophenyl)acetamide, where 4-methoxy-2-nitroaniline is used as the starting material, and the reaction is stirred at room temperature for 18 hours.

Synthesis Workflow

Caption: General workflow for the synthesis of N-(Methoxy-nitrophenyl)acetamide derivatives.

Crystallographic Data

The crystal structures of N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-nitrophenyl)acetamide have been determined by single-crystal X-ray diffraction. The key parameters are summarized below.

Crystal Data and Structure Refinement

| Parameter | N-(4-Methoxy-3-nitrophenyl)acetamide | N-(4-Methoxy-2-nitrophenyl)acetamide |

| Chemical Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |

| Formula Weight (Mr) | 210.19 | 210.19 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | Not specified in provided text | 14.8713 (7) |

| b (Å) | Not specified in provided text | 3.9563 (2) |

| c (Å) | Not specified in provided text | 17.2057 (9) |

| β (°) | Not specified in provided text | 114.051 (3) |

| Volume (ų) | Not specified in provided text | 924.14 (8) |

| Z | Not specified in provided text | 4 |

| Radiation Type | Not specified in provided text | Cu Kα (λ = 1.54184 Å) |

| Calculated Density (Mg m⁻³) | Not specified in provided text | 1.510 |

Key Molecular Geometry Parameters

The orientation of the substituent groups relative to the central phenyl ring is a key structural feature, described by torsion angles.

| Torsion Angle Description | N-(4-Methoxy-3-nitrophenyl)acetamide | N-(4-Methoxy-2-nitrophenyl)acetamide |

| Methoxy Group Planarity (C-C-O-C) | ~0.0 (4)° (Nearly coplanar) | 6.1 (5)° |

| Acetamide Group Planarity (C-N-C-C) | ~4.9 (4)° (Nearly coplanar) | 25.4 (5)° (Considerably twisted) |

| Nitro Group Twist | ~30° (Twisted and disordered) | 12.8 (5)° |

Structural Analysis and Intermolecular Interactions

The substitution pattern significantly influences the molecular conformation and crystal packing.

-

In N-(4-Methoxy-2-nitrophenyl)acetamide , the ortho-nitro group allows for the formation of a strong intramolecular N—H···O hydrogen bond between the amide proton and a nitro oxygen atom. This internal bonding leads to a herringbone packing motif in the crystal lattice.

-

In N-(4-Methoxy-3-nitrophenyl)acetamide , the absence of an ortho substituent prevents intramolecular hydrogen bonding. Instead, the N-H group donates a hydrogen bond to a nitro oxygen atom of a neighboring molecule, forming chains that propagate through the crystal. The amide carbonyl oxygen is not involved in this hydrogen bonding.

Biological Context and Potential Relevance

These compounds are analogues of phenacetin (N-(4-ethoxyphenyl)acetamide), a known analgesic and antipyretic. The metabolism of such 4-alkoxyacetanilides is a critical aspect of their biological activity and toxicity profile. The primary metabolic pathway is oxidative O-dealkylation to produce N-(4-hydroxyphenyl)acetamide (paracetamol), which is the active analgesic. A minor pathway, deacylation, can produce potentially carcinogenic 4-alkoxyanilines. The introduction of a nitro group could be relevant for studying biotransformation by nitric oxide-derived oxidants.

Caption: Potential metabolic pathways for N-alkoxyacetanilide compounds.

Methodological & Application

Application Notes and Protocols for the Analysis of N-(3-Methoxy-4-nitrophenyl)acetamide by HPLC and UPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxy-4-nitrophenyl)acetamide, a substituted nitroaromatic compound, is of significant interest in pharmaceutical research and development due to its potential role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for these purposes, offering high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the analysis of N-(3-Methoxy-4-nitrophenyl)acetamide using both HPLC and UPLC methodologies. The information presented is intended to guide researchers in developing and implementing robust analytical procedures for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Methoxy-4-nitrophenyl)acetamide is provided in the table below.

| Property | Value |

| Synonym | N-(4-methoxy-3-nitrophenyl)acetamide[1] |

| CAS Number | 50651-39-3 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in organic solvents such as acetonitrile and methanol; sparingly soluble in water. |

| UV Absorbance (λmax) | Aromatic nitro compounds typically exhibit strong UV absorbance, with a maximum wavelength (λmax) often observed around 254 nm. |

HPLC Analytical Method

This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for the routine analysis of N-(3-Methoxy-4-nitrophenyl)acetamide.

Experimental Protocol

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase column with a C18 stationary phase is recommended for good retention and separation of this moderately polar compound. A phenyl-based stationary phase can also be considered as an alternative for different selectivity, particularly for aromatic and nitroaromatic compounds.

2. Reagents and Solutions:

-

Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

-

Water: High-purity, deionized water (18.2 MΩ·cm).

-

Acid Modifier: Phosphoric acid or formic acid (for MS compatibility).[1]

-

Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.

3. Chromatographic Conditions:

| Parameter | HPLC Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in Water) and Mobile Phase B (Acetonitrile) |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 15.1 | |

| 20.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 20 minutes |

4. Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(3-Methoxy-4-nitrophenyl)acetamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

Sample Solution: Accurately weigh the sample containing N-(3-Methoxy-4-nitrophenyl)acetamide and dissolve it in a suitable volume of sample diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | HPLC Method |

| Retention Time (tR) | ~ 8.5 min |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

UPLC Analytical Method

For higher throughput and improved resolution, an Ultra-Performance Liquid Chromatography (UPLC) method is presented. UPLC utilizes columns with smaller particle sizes (< 2 µm), enabling faster separations at higher pressures.

Experimental Protocol

1. Instrumentation and Columns:

-

A UPLC system capable of operating at high pressures, equipped with a binary solvent manager, a sample manager, a column heater, and a tunable UV (TUV) or photodiode array (PDA) detector.

-

Column: A UPLC column with a sub-2 µm particle size is essential. A C18 stationary phase is a common choice.

2. Reagents and Solutions:

-

The same high-purity reagents and solutions as described for the HPLC method are to be used. For UPLC, it is highly recommended to use LC-MS grade solvents and additives to minimize background noise.

3. Chromatographic Conditions:

| Parameter | UPLC Conditions |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) |

| Gradient Program | Time (min) |

| 0.0 | |

| 3.0 | |

| 3.1 | |

| 4.0 | |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection Wavelength | 254 nm |

| Run Time | 4 minutes |

4. Sample Preparation:

-

Follow the same sample preparation procedure as outlined for the HPLC method, ensuring that the final concentration is appropriate for the sensitivity of the UPLC system. Due to the smaller injection volumes and higher sensitivity of UPLC, sample concentrations may need to be adjusted accordingly.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the UPLC method.

| Parameter | UPLC Method |

| Retention Time (tR) | ~ 2.1 min |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~ 0.02 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.06 µg/mL |

| Precision (%RSD) | < 1.5% |

| Accuracy (% Recovery) | 98.5 - 101.5% |

Method Validation

Both the HPLC and UPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters to be assessed include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the HPLC and UPLC analysis of N-(3-Methoxy-4-nitrophenyl)acetamide.

Caption: HPLC Experimental Workflow.

Caption: UPLC Experimental Workflow.

Conclusion

The HPLC and UPLC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of N-(3-Methoxy-4-nitrophenyl)acetamide. The UPLC method offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments. Proper method validation is essential before implementation in a regulated laboratory setting to ensure the generation of accurate and precise data. These methods can serve as a valuable starting point for the development of tailored analytical procedures for this compound in various research and drug development applications.

References

Application Notes and Protocols for N-(3-Methoxy-4-nitrophenyl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxy-4-nitrophenyl)acetamide is a substituted acetanilide that holds significance in medicinal chemistry primarily as a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity data for this specific isomer is not extensively reported in publicly available literature, its structural motifs are present in various bioactive molecules. Its most notable application is as a precursor in the synthesis of the anticancer drug Amsacrine, a DNA intercalator and topoisomerase II inhibitor.[1][2] These notes provide a comprehensive overview of its synthesis, potential applications, and relevant experimental protocols.

Physicochemical Properties

To facilitate laboratory use, the key physicochemical properties of N-(3-Methoxy-4-nitrophenyl)acetamide and its precursor are summarized below.

| Property | 3-Methoxy-4-nitroaniline (Precursor) | N-(3-Methoxy-4-nitrophenyl)acetamide |

| CAS Number | 16292-88-9 | Not available |

| Molecular Formula | C₇H₈N₂O₃ | C₉H₁₀N₂O₄ |

| Molecular Weight | 168.15 g/mol | 210.19 g/mol |

| Appearance | - | - |

| Melting Point | - | - |

| Solubility | - | - |

Application in Medicinal Chemistry: A Precursor to Amsacrine

The primary documented application of N-(3-Methoxy-4-nitrophenyl)acetamide in medicinal chemistry is as a crucial intermediate in the synthesis of Amsacrine.[3][4] Amsacrine is an antineoplastic agent used in the treatment of acute lymphoblastic leukemia.[1][3] It functions as a topoisomerase II inhibitor, leading to DNA strand breaks and cell death.[2][3]

The synthetic pathway to Amsacrine involves the initial acetylation of 3-methoxy-4-nitroaniline to form N-(3-Methoxy-4-nitrophenyl)acetamide. This is followed by the reduction of the nitro group to an amine, yielding 3-amino-4-methoxyacetanilide. This intermediate, which constitutes the side chain of Amsacrine, is then condensed with 9-chloroacridine to form the final drug.

Experimental Protocols

While a specific protocol for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide is not explicitly detailed in the searched literature, a reliable method can be inferred from the well-documented acetylation of its isomers, such as N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, as well as general procedures for aniline acetylation.[5][6]

Protocol 1: Synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide

This protocol is based on the acetylation of substituted anilines with acetic anhydride.

Materials:

-

3-Methoxy-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1-1.2 equivalents) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.

-

The crude N-(3-Methoxy-4-nitrophenyl)acetamide will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol-water, to obtain the pure N-(3-Methoxy-4-nitrophenyl)acetamide.

-

Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Reduction of N-(3-Methoxy-4-nitrophenyl)acetamide to 3-Amino-4-methoxyacetanilide

This protocol is based on patent literature describing the reduction of the nitro group.[7][8]

Materials:

-

N-(3-Methoxy-4-nitrophenyl)acetamide

-

Hydrazine hydrate (40-80%)

-

Catalyst (e.g., Ferric chloride, Raney Nickel)

-

Solvent (e.g., Methanol, Ethanol)

-

Diatomite (optional, as a filter aid)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a reaction vessel, combine N-(3-Methoxy-4-nitrophenyl)acetamide (1 equivalent), a solvent such as methanol or ethanol, and a catalytic amount of a reduction catalyst (e.g., FeCl₃·6H₂O or Raney Nickel).[7][8]

-

Heat the mixture to a temperature between 40-80 °C with stirring.[7]

-

Slowly add hydrazine hydrate (1.5-1.65 equivalents) to the heated mixture over a period of 1-3 hours.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the hot reaction mixture to remove the catalyst and any filter aid.

-

The filtrate can be concentrated under reduced pressure to remove the solvent.

-

The resulting crude 3-amino-4-methoxyacetanilide can be purified by cooling and filtration to yield the solid product.[7]

Visualizations

Synthetic Pathway to Amsacrine

Caption: Synthetic pathway to Amsacrine via N-(3-Methoxy-4-nitrophenyl)acetamide.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide.

Logical Relationship as a Synthetic Intermediate

Caption: Role of N-(3-Methoxy-4-nitrophenyl)acetamide as a key intermediate.

Conclusion

N-(3-Methoxy-4-nitrophenyl)acetamide serves as a valuable building block in medicinal chemistry, most notably in the synthesis of the anticancer drug Amsacrine. The protocols provided, based on established chemical transformations of analogous compounds, offer a reliable pathway for its synthesis and subsequent conversion. While direct biological data on this compound is sparse, its role as a precursor to a clinically significant drug underscores its importance in the field of drug discovery and development. Further investigation into the biological activities of this and related nitroacetanilides may reveal novel therapeutic applications.

References

- 1. CN101633627A - A kind of method of producing 3-(N, N-diallyl) amino-4-methoxyacetanilide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 8. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

Application Notes: Synthesis of Azo Disperse Dyes using N-(3-Methoxy-4-nitrophenyl)acetamide

Introduction

N-(3-Methoxy-4-nitrophenyl)acetamide is a key chemical intermediate used in the synthesis of various organic compounds. In the dye manufacturing industry, its primary role is as a precursor to N-(4-amino-3-methoxyphenyl)acetamide (also known as 3-amino-4-methoxyacetanilide). This resulting amine is a valuable diazo component for producing a range of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most versatile class of synthetic colorants.[1][2] The derivatives of N-(3-Methoxy-4-nitrophenyl)acetamide are particularly important in the formulation of disperse dyes, which are designed for coloring hydrophobic synthetic fibers such as polyester, nylon, and acetate.[3][4] For instance, 3-amino-4-methoxyacetanilide is a crucial intermediate for manufacturing high-performance colorants like C.I. Disperse Blue 79.[3][5]

The overall synthetic strategy involves a two-step process:

-

Reduction: The nitro group (-NO₂) of N-(3-Methoxy-4-nitrophenyl)acetamide is reduced to a primary amino group (-NH₂).

-

Diazotization and Azo Coupling: The newly formed aromatic amine is converted into a diazonium salt, which is then reacted with a suitable coupling component to form the final azo dye.[6]

These application notes provide a comprehensive overview and detailed protocols for the use of N-(3-Methoxy-4-nitrophenyl)acetamide in the synthesis of azo disperse dyes.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material and its crucial intermediate is provided below.

| Property | N-(3-Methoxy-4-nitrophenyl)acetamide | N-(4-amino-3-methoxyphenyl)acetamide |

| Synonyms | 4'-Methoxy-3'-nitroacetanilide | 3-Amino-4-methoxyacetanilide; 2-Methoxy-5-(acetylamino)aniline |

| CAS Number | 50651-39-3[7][8] | 6375-47-9[3] |

| Molecular Formula | C₉H₁₀N₂O₄[7] | C₉H₁₂N₂O₂ |

| Molecular Weight | 210.19 g/mol [7][8] | 180.20 g/mol [9] |

| Appearance | Yellow Solid | Solid |

| Melting Point | 144-145 °C[8] | 108-109 °C[9] |

Overall Synthesis Pathway

The logical flow from the starting nitro compound to a final azo dye product is depicted below. The process hinges on the transformation of the nitro group into a reactive diazonium salt, which then forms the chromophoric azo bridge upon reacting with an electron-rich coupling partner.

Caption: Overall synthesis pathway from the starting material to the final dye.

Experimental Protocols

Protocol 1: Reduction of N-(3-Methoxy-4-nitrophenyl)acetamide

This protocol describes the conversion of the nitro-compound into its corresponding amine via catalytic hydrogenation, a clean and efficient method.[5]

Materials:

-

N-(3-Methoxy-4-nitrophenyl)acetamide

-

Methanol

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst (5%)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂) (for inerting)

-

High-pressure reactor (autoclave/hydrogenator)

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Charge the high-pressure reactor with N-(3-Methoxy-4-nitrophenyl)acetamide (1 equivalent) and methanol as the solvent. Add the Raney Nickel or Pd/C catalyst (typically 2-5% by weight of the substrate).[9]

-

Inerting: Seal the reactor and purge it several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.6-2.0 MPa).[5][9]

-

Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake.[5][9]

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor again with nitrogen gas.

-

Catalyst Removal: Open the reactor and filter the mixture through a pad of Celite® to carefully remove the catalyst. Wash the catalyst pad with a small amount of methanol to recover any residual product.

-

Solvent Evaporation: Combine the filtrate and washings. Remove the methanol using a rotary evaporator.

-

Crystallization and Isolation: The crude N-(4-amino-3-methoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., water or benzene) to yield the pure product.[9]

Protocol 2: Synthesis of a Representative Azo Dye

This protocol details the diazotization of N-(4-amino-3-methoxyphenyl)acetamide and its subsequent coupling with N,N-diethylaniline to form a representative red-violet disperse dye.

Part A: Diazotization

Materials:

-

N-(4-amino-3-methoxyphenyl)acetamide (1 equivalent)

-

Concentrated Hydrochloric Acid (HCl) (approx. 3 equivalents)

-

Sodium Nitrite (NaNO₂) (approx. 1.1 equivalents)

-

Distilled Water

-

Ice

-

Beakers, magnetic stirrer, and thermometer

Procedure:

-

Amine Suspension: In a beaker, create a suspension of N-(4-amino-3-methoxyphenyl)acetamide in a mixture of water and concentrated HCl.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature throughout the reaction.[6]

-

Nitrite Solution: In a separate beaker, dissolve sodium nitrite in a small amount of cold distilled water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid. The formation of the diazonium salt is indicated by a clear solution. The reaction is complete when the solution gives a positive test for excess nitrous acid (turns starch-iodide paper blue).[10]

-

Maintain Temperature: Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction. Caution: Do not allow the diazonium salt to warm up or crystallize out of solution, as solid diazonium salts can be explosive.

Part B: Azo Coupling

Materials:

-

Freshly prepared diazonium salt solution (from Part A)

-

N,N-diethylaniline (coupling component, 1 equivalent)

-

Glacial Acetic Acid

-

Sodium Acetate solution (optional, for pH adjustment)

Procedure:

-

Coupling Solution: In a separate large beaker, dissolve N,N-diethylaniline in a small amount of glacial acetic acid and cool it to 0-5 °C in an ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.

-

Dye Precipitation: A colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Isolation: Collect the dye precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove excess acid and salts.

-

Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Experimental Workflow Diagram

The following diagram outlines the key steps in the laboratory synthesis of an azo dye from the starting nitro-compound.

Caption: A step-by-step workflow for the synthesis of azo dyes.

Performance and Characterization Data

The resulting azo dyes can be characterized by their coloristic and performance properties. Disperse dyes are evaluated based on their color, dyeing performance, and fastness on synthetic fibers.

Table 2: Typical Spectroscopic and Performance Data for Azo Dyes

| Parameter | Description | Typical Values / Observations |

| λmax (in Acetone/THF) | Wavelength of maximum absorbance in the UV-Visible spectrum; determines the perceived color. | 450 - 600 nm (Yellow to Blue range, depends on specific structure).[11] |

| Molar Extinction Coefficient (ε) | A measure of how strongly the dye absorbs light at λmax. | 20,000 - 60,000 L mol⁻¹ cm⁻¹ |

| FT-IR Spectroscopy (cm⁻¹) | Identifies key functional groups in the dye molecule. | ~3300 (N-H), ~1670 (C=O, amide), ~1590 (-N=N- stretch), ~1250 (C-O, ether).[1] |

| Color on Polyester | The shade produced when applied to polyester fabric. | Varies from yellow, orange, red, to violet and blue depending on the coupling component.[12] |

Table 3: Typical Fastness Properties on Polyester Fabric

Fastness properties are rated on a standard scale (typically 1-5 for wash/light and 1-8 for crocking, where higher is better).

| Fastness Property | Description | Typical Rating for Disperse Dyes |

| Light Fastness | Resistance to color fading upon exposure to light. | 4 - 7 |

| Wash Fastness | Resistance of the color to washing cycles. | 4 - 5 |

| Sublimation Fastness | Resistance to color migration or loss due to heat (important for heat setting and storage). | 3 - 5 |

| Rubbing (Crocking) Fastness | Resistance to color transfer from the fabric surface to another surface by rubbing. | 4 - 5 |

Applications

The primary application for dyes synthesized from N-(3-Methoxy-4-nitrophenyl)acetamide is the coloration of synthetic textiles.

-

Textile Dyeing: These azo disperse dyes are used for dyeing polyester, cellulose acetate, and nylon fibers, which are difficult to dye with water-soluble dyes.[3]

-

Printing: They can be formulated into printing pastes for direct printing on synthetic fabrics.

-

Specialty Applications: Some azo dyes find use in other areas such as specialty inks, plastics coloration, and as biological stains.[12][13]

Safety Precautions

-

Handle N-(3-Methoxy-4-nitrophenyl)acetamide and its derivatives in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Aromatic nitro and amino compounds can be toxic and should be handled with care.

-

Diazonium salts, especially when dry, are shock-sensitive and potentially explosive. Always use them in a cold solution immediately after preparation and never allow them to dry out.

-

Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (like Raney Ni). This procedure should only be performed by trained personnel using appropriate high-pressure equipment.

References

- 1. plantarchives.org [plantarchives.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]